
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium salt that is commonly used as a phase-transfer catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is not fully understood. However, it is believed to act as a phase-transfer catalyst by forming a complex with the reactants and transferring them between the two immiscible phases. It may also act as a nucleophile in certain reactions, where it attacks electrophilic sites on the reactants.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium. However, it is known to be relatively non-toxic and has low environmental impact. It has been used in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has several advantages for use in lab experiments. It is a highly efficient phase-transfer catalyst that can facilitate reactions between two immiscible phases. It is also relatively non-toxic and has low environmental impact, making it a safe and sustainable option for use in chemical synthesis. However, its use may be limited by its high cost and limited availability.
Orientations Futures
There are several future directions for the use of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium in scientific research. One potential application is in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. It may also be used in the development of new catalysts for chemical reactions, as well as in the production of specialty chemicals and materials. Further research is needed to fully understand the mechanism of action and potential applications of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium.
Méthodes De Synthèse
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium can be synthesized through a multistep process involving the reaction of quinoline with dimethyltetrahydrofuran, followed by the addition of methoxyphosphinyloxyethyl chloride. The resulting product is then treated with a strong base to form the quaternary ammonium salt.
Applications De Recherche Scientifique
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has numerous applications in scientific research. It is commonly used as a phase-transfer catalyst in organic synthesis reactions, where it facilitates the transfer of reactants between two immiscible phases. It has also been used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and benzimidazoles.
Propriétés
Numéro CAS |
109516-82-7 |
|---|---|
Nom du produit |
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium |
Formule moléculaire |
C18H26NO4P+2 |
Poids moléculaire |
690.9 g/mol |
Nom IUPAC |
[(2R,5S)-2,5-dimethyl-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C38H63N2O7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-39-36(41)44-32-37(2)26-27-38(3,47-37)33-46-48(42,43)45-31-30-40-29-22-24-34-23-19-20-25-35(34)40/h19-20,22-25,29H,4-18,21,26-28,30-33H2,1-3H3,(H-,39,41,42,43)/t37-,38+/m0/s1 |
Clé InChI |
REMOGQMNWCFKEE-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@]1(CC[C@](O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
Synonymes |
dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium SDZ 63-675 SDZ-63-675 SRI 63-675 SRI 63675 SRI-63-675 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



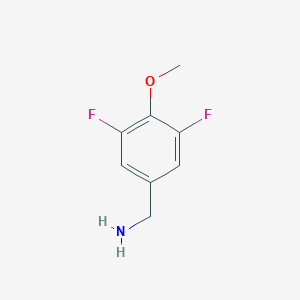
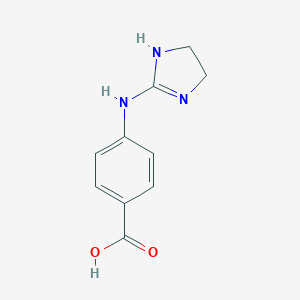
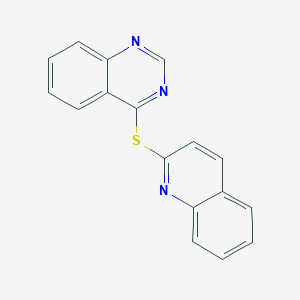

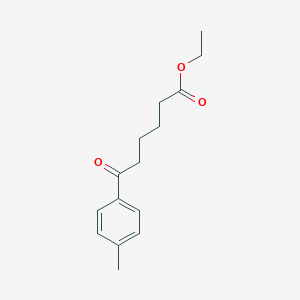
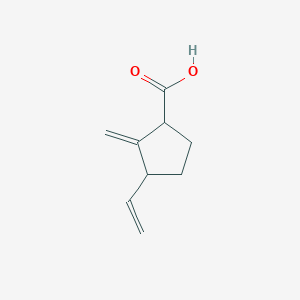
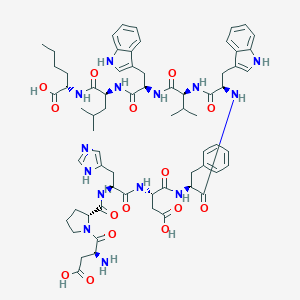

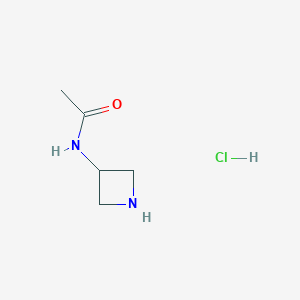

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)


